
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
Wirkmechanismus
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine site NMDA receptor antagonist and blocks the activation of NMDA receptors. This leads to a reduction in the influx of calcium ions into the neurons, which can prevent excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been found to have various biochemical and physiological effects. It can reduce the levels of glutamate in the brain, which can prevent excitotoxicity. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It has a high affinity for the glycine site of NMDA receptors and can be used to study the role of NMDA receptors in various neurological disorders. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential application is in the treatment of traumatic brain injury, where it has been found to have neuroprotective effects. It can also be studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, the development of more soluble analogs of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a glycine site NMDA receptor antagonist and can prevent excitotoxicity and neurodegeneration. While it has some limitations, it has several advantages for lab experiments and has potential applications in the treatment of various neurological disorders. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves the reaction of 5-chloro-2-methoxyaniline with N-methyl-N-(methylsulfonyl) glycine tert-butyl ester in the presence of a base. The resulting product is then deprotected to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can reduce the damage caused by excitotoxicity.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(11)5-8(9)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZXKUWVQVDCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

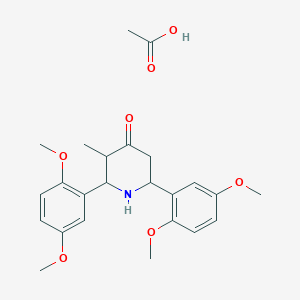
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)
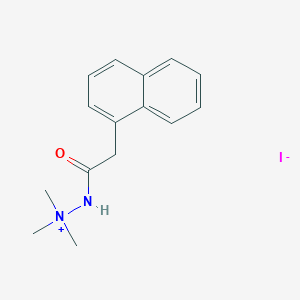
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride](/img/structure/B5110856.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)
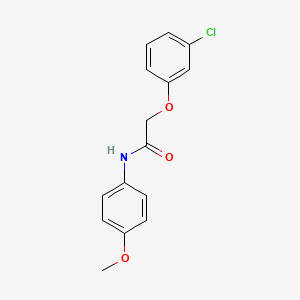
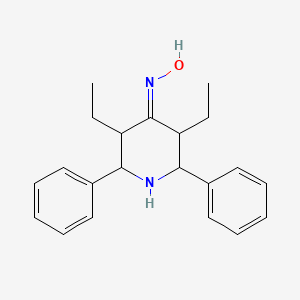
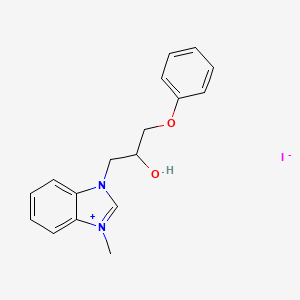
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
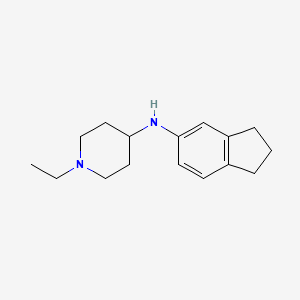
![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)

